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Compound of Interest |

Bis(2,4,6-
Compound Name: trimethylphenyl)phosphorus
chloride
CAS No.: 67950-05-4
Cat. No.: B3055941

Executive Technical Summary

Dimesitylphosphinous chloride (Mes

PCI) [CAS: 10663-01-1] acts as a "gatekeeper" intermediate in organometallic synthesis. Unlike
its phenyl analogue (Ph

PCI), Mes

PCI possesses a unique electronic profile governed by the "Mesityl Effect"—a synergistic
combination of high steric impedance and electron-releasing inductive character. This molecule
is the primary precursor for generating super-bulky phosphines that stabilize low-coordinate
metal centers and facilitate reductive elimination in cross-coupling cycles.

Electronic & Steric Profile
The "Mesityl Effect”: Sterics vs. Electronics

The defining feature of Mes
PCl is the presence of four ortho-methyl groups surrounding the phosphorus center. This

structural arrangement imposes severe kinetic stabilization on the P-Cl bond while modulating
the Lewis basicity of the phosphorus lone pair.
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Parameter

Mes

PCI

Ph

PCI

Impact on
Reactivity

Tolman Cone Angle (

)

~175-180° (Est.)

124°

Mes

PCI creates a massive
"exclusion zone,"
preventing
dimerization and
blocking small

nucleophiles.

Electronic Character

Electron-Rich (+I
Effect)

Moderate

The mesityl methyls
donate electron
density, making the P
center more basic but
less nucleophilic due

to sterics.

P-Cl Bond Lability

Low (Sterically
Shielded)

High

Nucleophilic
substitution at P
requires forcing
conditions or small

nucleophiles.

Oxidation Potential

Resistant

Susceptible

Ortho-methyl groups
block the approach of
oxidants, stabilizing
the P(lll) state.

Steric Parameters: Cone Angle & Buried Volume

While the standard Tolman cone angle for the Mes

P- group is often cited near 168-170° (derived from Mes

PH), the effective steric bulk of Mes

PCl is significantly higher than Ph
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PCI.
e Percent Buried Volume (%
): Mes
PCI ligands typically occupy >35% of the coordination sphere, compared to ~22% for Ph

PCI. This forces metal complexes into low-coordination geometries (e.g., 12-electron or 14-
electron species), which are highly active in catalysis.

Spectroscopic Signatures

Accurate identification of Mes

PCl is critical during synthesis to distinguish it from the dichloride (MesPCI
) or the hydrolyzed oxide (Mes

PH=0).

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7][8]

P NMR: The phosphorus nucleus is deshielded relative to tertiary phosphines but shielded
relative to PCI

o Chemical Shift (
):70 — 90 ppm (Broad singlet).

o Note: This is distinct from MesPCI
(~169 ppm) and Mes

PBr (~75 ppm). The shift is sensitive to solvent and concentration due to potential P...Cl
intermolecular interactions.

« HNMR (C

D
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o Aromatic H:
~6.7 ppm (Singlet, 4H).

o Ortho-CH

~2.3 ppm (Singlet, 12H).[1][2]

o Para-CH

~2.1 ppm (Singlet, 6H).

o Diagnostic: The integration ratio of 12:6 (2:[1]1) between ortho and para methyls confirms
the presence of two mesityl groups.

Structural Geometry

X-ray crystallographic studies of Mes

P- derivatives reveal a pyramidal geometry at phosphorus. The C-P-C bond angle is typically
expanded (>105°) compared to Ph

P due to the repulsion between the ortho-methyl groups, flattening the pyramid slightly and
increasing the

-character of the lone pair.

Synthesis & Experimental Protocols
Protocol: Selective Synthesis of Mes PCI

Objective: Synthesize Mes

PCI from PCI

without over-substitution to Mes
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P (which is sterically prohibited) or stopping at MesPClI

Reagents:

Phosphorus trichloride (PCI
): 1.0 equiv.
Mesitylmagnesium bromide (MesMgBr): 2.0 equiv (1.0 M in THF).[3]

Solvent: Anhydrous THF/Diethyl ether.

Step-by-Step Methodology:

Preparation: Flame-dry a 500 mL Schlenk flask under Argon. Charge with PCI

and THF. Cool to -78 °C.[4][3]

Addition: Add MesMgBr dropwise over 2 hours. Crucial: Slow addition favors mono- and di-
substitution sequentially.

Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The
solution will turn turbid (MgCl

precipitation).
Reflux (Optional): If

P NMR shows significant MesPCI
(169 ppm), reflux for 2 hours to drive the reaction to Mes

PCI.

Workup: Remove solvent in vacuo. Extract the residue with anhydrous hexane (Mes

PCl is soluble; Mg salts are not).
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« Purification: Filter through Celite under Argon. Recrystallize from pentane at -20 °C or distill
under high vacuum (bp ~160 °C @ 0.1 mmHg).

Safety Note: Mes

PCl is moisture-sensitive. Hydrolysis yields Dimesitylphosphine oxide (Mes
PH=0), a stable white solid (
~25 ppm).

Reactivity & Mechanistic Implications[1][4]

The reactivity of Mes

PCl is defined by its reluctance to undergo nucleophilic attack at phosphorus unless the
nucleophile is small (e.g., H

, L
).
Diagram 1: Electronic & Steric Influence Map
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Caption: The "Mesityl Effect” dictates the stability and utility of Mes

PCI, translating steric bulk into kinetic protection.

Key Transformations

¢ Reduction to Secondary Phosphine (Mes

PH):
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o Reagent: LIAIH

o Product: Mes

PH is a key precursor for phosphido ligands. The P-H bond is sterically protected, making
Mes

PH less prone to air oxidation than Ph
PH.

e Frustrated Lewis Pairs (FLPS):
o Mes
PClI reacts with boranes (e.g., B(C
=

)

) or is converted to Mes

P-Li to form bulky Lewis bases. The steric bulk prevents the formation of a classical Lewis
adduct, creating an "FLP" capable of activating small molecules like H

or CO

e Radical Chemistry:
o Mes

P-centered radicals are persistent due to spin delocalization and steric protection, making
Mes

PCI a precursor for fundamental studies in p-block radical chemistry.

Applications in Catalysis & Drug Development
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Precursor for "Super-Bulky" Ligands

Mes

PCl is the starting material for Biaryl Phosphines (e.g., Buchwald ligands) where the mesityl
group provides the necessary bulk to promote reductive elimination in Pd-catalyzed C-N and C-
C couplings.

e Mechanism:[5][1] The large cone angle forces the Pd(0) species to be monoligated (L-Pd-

Ar), which is the active species for oxidative addition.

Stabilization of Low-Coordinate Species

In drug development, synthesizing isotopically labeled compounds often requires specialized
catalysts. Mes

P-based ligands stabilize highly reactive metal-hydride intermediates used in deuterium
exchange reactions.

Diagram 2: Synthetic Workflow
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Caption: Synthetic tree originating from Mes

PCI, highlighting its role as a divergent intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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